1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2,3-difluorobenzylamine with 2-methyl-2-propanol under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: A similar compound with a different substituent group, used in various chemical and biological applications.
2-Amino-2-methylpropan-1-ol: Another related compound with similar properties and uses.
Uniqueness
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol, with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
The compound is synthesized through the reaction of 2,3-difluorobenzylamine with 2-methyl-2-propanol under controlled conditions. The synthesis typically involves purification processes such as distillation or recrystallization to ensure high yield and purity.
Key Properties
Property | Value |
---|---|
Molecular Formula | C11H15F2NO |
Molecular Weight | 215.24 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor , affecting biochemical pathways within cells. The specific mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic processes, similar to other fluorinated compounds that have shown potent inhibitory effects on enzymes like dihydrofolate reductase (DHFR) .
- Transport Mechanisms : It has been observed that the compound can cross cell membranes effectively, which enhances its potential as a therapeutic agent .
Biological Activity and Efficacy
Research indicates that this compound may exhibit significant biological activities, including:
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures can inhibit cell growth by targeting metabolic pathways essential for cancer cell proliferation. For instance, fluorinated analogs have been shown to inhibit DHFR, leading to reduced cell viability in cancer models .
Case Studies
- Inhibition of Cell Growth : A study evaluated the effects of fluorinated compounds on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation by interfering with folate metabolism pathways .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition properties of similar compounds revealed that they could effectively inhibit tyrosinase activity—a critical enzyme in melanin biosynthesis—thereby suggesting potential applications in skin-related disorders .
Properties
Molecular Formula |
C11H15F2NO |
---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-[(2,3-difluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
WNRFGXVBRMBFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
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